2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-Chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenoxy group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be attached through an etherification reaction using 2-ethoxyphenol and an appropriate alkylating agent.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone analogs.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: A simpler analog with a chlorophenyl group and an ethylamine moiety.
4-Chlorophenethylamine: Another analog with a chlorophenyl group and an ethylamine moiety.
2-(4-Chlorophenyl)ethanol: A related compound with a chlorophenyl group and an ethanol moiety.
Uniqueness
2-(4-Chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]-3,4-dihydroquinazolin-4-one is unique due to its complex structure, which combines multiple functional groups and a quinazolinone core. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H25ClN2O3 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(2-ethoxyphenoxy)butyl]quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O3/c1-2-31-23-11-5-6-12-24(23)32-18-8-7-17-29-25(19-13-15-20(27)16-14-19)28-22-10-4-3-9-21(22)26(29)30/h3-6,9-16H,2,7-8,17-18H2,1H3 |
InChI Key |
WJHVINBDXKDFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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